molecular formula C20H21N3OS B2669036 3-(1-Benzyl-piperidin-4-yl)-2-thioxo-2,3-dihydro-1H-quinazolin-4-one CAS No. 115934-16-2

3-(1-Benzyl-piperidin-4-yl)-2-thioxo-2,3-dihydro-1H-quinazolin-4-one

Cat. No.: B2669036
CAS No.: 115934-16-2
M. Wt: 351.47
InChI Key: OQRZZRXVTKYMIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-Benzyl-piperidin-4-yl)-2-thioxo-2,3-dihydro-1H-quinazolin-4-one (CAS 115934-16-2) is a synthetic organic compound with a molecular formula of C20H27N3OS and a molecular weight of 357.5 g/mol . This chemical features a quinazolin-4-one core, a privileged scaffold in medicinal chemistry known for its wide range of biological activities and its presence in numerous naturally occurring alkaloids . The specific substitution at the 3-position with a 1-benzylpiperidin-4-yl group and the 2-thioxo functional group are key structural features that define its research profile. This compound belongs to the 3,4-dihydroquinazolinone class of molecules, which have been identified as a novel structural class of sodium/calcium (Na+/Ca2+) exchanger (NCX) inhibitors . The Na+/Ca2+ exchanger plays a critical role in calcium homeostasis within cells, and its overactivation is implicated in calcium overload during reperfusion injury, such as after a myocardial infarction. Inhibiting this exchanger is considered a key pharmacological strategy for protecting jeopardized myocardium . Early research on related 3,4-dihydroquinazolinone derivatives has demonstrated the ability to concentration-dependently attenuate the increase in intracellular calcium, showing promise as a potential therapeutic intervention . The quinazolinone scaffold is recognized for its significant versatility in drug discovery, with derivatives exhibiting anticancer, anti-inflammatory, antiviral, and antimicrobial properties, among others . Furthermore, structural analogs featuring the N-(1-benzylpiperidin-4-yl)quinazolin-4-amine motif have shown significant inhibitory activity against acetylcholine esterase (AChE), suggesting potential for central nervous system (CNS) targeting, which is facilitated by the generally good lipophilicity and stability of the quinazolinone ring system . This product is provided for research use only and is intended for laboratory investigations by qualified professionals. It is not intended for use in humans, animals, or for diagnostic purposes. The researcher assumes all responsibility for handling this compound in accordance with local and national regulations.

Properties

IUPAC Name

3-(1-benzylpiperidin-4-yl)-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3OS/c24-19-17-8-4-5-9-18(17)21-20(25)23(19)16-10-12-22(13-11-16)14-15-6-2-1-3-7-15/h1-3,6-7,16-18H,4-5,8-14H2,(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQGTZIPKNQFMOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C(=O)N(C(=S)N2)C3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3-(1-Benzyl-piperidin-4-yl)-2-thioxo-2,3-dihydro-1H-quinazolin-4-one typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives or by cyclization reactions involving appropriate precursors.

    Introduction of the Benzyl Group: The benzyl group is usually introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with a piperidine derivative.

    Construction of the Quinazolinone Core: The quinazolinone core is often constructed through a condensation reaction between an anthranilic acid derivative and an appropriate amine or isocyanate.

    Thioxo Group Addition: The thioxo group is introduced by reacting the quinazolinone intermediate with a sulfurizing agent such as phosphorus pentasulfide or Lawesson’s reagent.

Industrial Production Methods:

In an industrial setting, the synthesis of this compound would be optimized for scale, yield, and cost-effectiveness. This might involve:

    Continuous Flow Chemistry: To enhance reaction efficiency and safety.

    Catalysis: Using catalysts to lower activation energy and increase reaction rates.

    Purification Techniques: Employing crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the benzyl group, leading to the formation of corresponding oxides or ketones.

    Reduction: Reduction reactions can target the quinazolinone core, potentially converting it to a dihydroquinazoline derivative.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Benzyl halides or other alkylating agents in the presence of a base.

Major Products:

    Oxidation Products: Benzyl alcohols, ketones, or quinazolinone oxides.

    Reduction Products: Dihydroquinazoline derivatives.

    Substitution Products: Various benzyl-substituted derivatives.

Scientific Research Applications

Case Studies

A study published in Nature Communications demonstrated that a related quinazolinone derivative effectively reduced tumor growth in xenograft models by inhibiting Plk1 activity. The compound was evaluated for its pharmacokinetic properties and showed favorable absorption and distribution characteristics, making it a candidate for further development as an anticancer agent .

Muscarinic Receptor Modulation

The compound has been investigated for its potential as a muscarinic receptor antagonist, which could be beneficial in treating neurological disorders such as Alzheimer's disease. Research suggests that derivatives of this compound can modulate cholinergic signaling, which is crucial for cognitive function .

In Vivo Studies

In vivo studies have reported that compounds with similar structures can improve cognitive deficits in animal models of Alzheimer’s disease by enhancing synaptic plasticity and reducing neuroinflammation . These findings support the potential application of 3-(1-benzyl-piperidin-4-yl)-2-thioxo-2,3-dihydro-1H-quinazolin-4-one in developing treatments for neurodegenerative diseases.

Antiviral Properties

Recent investigations have highlighted the antiviral potential of quinazolinone derivatives against various viral strains. The compound's structure allows it to interact with viral proteins, inhibiting their function and thereby preventing viral replication .

Efficacy Against Specific Viruses

Research has shown that certain analogs of quinazolinone compounds exhibit micromolar activity against viruses such as HIV and dengue virus. These studies suggest that this class of compounds could serve as lead candidates for antiviral drug development .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of This compound is crucial for optimizing its pharmacological properties. Modifications to the benzyl and piperidine moieties can significantly influence biological activity and selectivity.

ModificationEffect on ActivityReference
Substitution on benzyl groupIncreased binding affinity to Plk1
Alteration of thioxo groupEnhanced solubility and bioavailability
Variation in piperidine ringImproved selectivity for muscarinic receptors

Mechanism of Action

The mechanism of action of 3-(1-Benzyl-piperidin-4-yl)-2-thioxo-2,3-dihydro-1H-quinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it might inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Key Observations :

  • Antifungal Activity : The 4-phenyl-thiazol-2-yl derivative demonstrates specificity against Aspergillus spp., likely due to thiazole’s affinity for fungal enzymes .
  • Antibacterial/Analgesic Activity : The 3-methoxyphenyl analog’s dual activity may arise from methoxy group interactions with bacterial membranes and pain receptors .
  • Substituent Position Impact : Trifluoromethylphenyl at position 3 with 6-Cl substitution (compound 3a) shows superior efficacy, highlighting the role of electron-withdrawing groups .

Structure-Activity Relationships (SAR)

  • Lipophilicity : Benzyl-piperidine and trifluoromethylphenyl groups enhance membrane permeability, critical for CNS-targeting agents.
  • Electron Effects : Electron-withdrawing groups (e.g., Cl, CF₃) improve antifungal/antibacterial potency by increasing electrophilicity .
  • Heterocyclic Moieties : Thiazole and benzothiazole substituents may confer anticancer activity via kinase inhibition .

Biological Activity

The compound 3-(1-benzyl-piperidin-4-yl)-2-thioxo-2,3-dihydro-1H-quinazolin-4-one (referred to as Compound A ) is a member of the quinazolinone family, which has garnered attention in medicinal chemistry for its potential therapeutic applications. This article provides a comprehensive overview of the biological activities associated with Compound A, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of Compound A is characterized by the following features:

  • Core Structure : Quinazolinone ring
  • Functional Groups : Thioxo group at position 2 and a benzyl-piperidine moiety at position 3

This unique combination of structural elements contributes to its biological activity.

Anticancer Activity

Recent studies have indicated that compounds within the quinazolinone class exhibit significant anticancer properties. For instance, derivatives similar to Compound A have shown promising results in inhibiting various cancer cell lines. Specifically, in vitro assays revealed that certain derivatives demonstrated IC50 values in the low micromolar range against colorectal and breast cancer cells .

CompoundCell Line TestedIC50 (µg/mL)
Compound AHCT116 (Colorectal)1.61
Compound BMDA-MB-231 (Breast)0.05

Antileishmanial Activity

In silico studies have also highlighted the potential of Compound A as an anti-leishmanial agent. Molecular docking simulations indicated strong binding affinities to key enzymes involved in Leishmania metabolism, such as Pyridoxal Kinase and Trypanothione Reductase. The binding energies were reported as follows:

  • Compound A : Binding energy of -9.84 kcal/mol
  • Compound B : Binding energy of -8.07 kcal/mol .

These findings were supported by in vitro testing, which confirmed that both compounds exhibited significant anti-leishmanial activity, with Compound B showing superior efficacy.

The mechanisms through which Compound A exerts its biological effects are multifaceted:

  • Apoptosis Induction : Compounds derived from quinazolinones have been shown to modulate apoptosis regulators such as Bax and Bcl-2, leading to increased apoptosis in cancer cells .
  • Cell Cycle Arrest : Studies indicate that these compounds can cause cell cycle arrest at various phases (G1 and G2/M), which is crucial for their anticancer efficacy .
  • Enzyme Inhibition : The interaction with key metabolic enzymes in pathogens like Leishmania suggests a mechanism involving competitive inhibition, disrupting essential biochemical pathways .

Study 1: Anticancer Efficacy

A study conducted on a series of quinazolinone derivatives demonstrated that those with specific substitutions at the 6-position exhibited enhanced cytotoxicity against breast cancer cell lines. The introduction of trifluoromethyl groups was particularly noted for improving activity by up to 8-fold compared to unsubstituted analogs .

Study 2: Anti-Leishmanial Activity

In another investigation focused on anti-leishmanial properties, researchers synthesized several quinazolinone derivatives and evaluated their efficacy against Leishmania donovani. The most potent compound showed an IC50 value significantly lower than that of standard treatments, indicating its potential as a new therapeutic option .

Q & A

Q. What are the common synthetic routes for 3-(1-Benzyl-piperidin-4-yl)-2-thioxo-2,3-dihydro-1H-quinazolin-4-one, and what factors influence yield optimization?

  • Methodological Answer : A typical synthesis involves multi-step reactions, such as the condensation of substituted benzaldehydes with methyl thioacetate to form intermediate quinazolinone derivatives, followed by hydrogenation or substitution reactions to introduce the benzyl-piperidine moiety . Yield optimization requires careful control of reaction conditions (e.g., temperature, solvent polarity, and catalyst selection). For instance, hydrogenation steps may require palladium catalysts under inert atmospheres to prevent undesired byproducts .

Q. What analytical techniques are recommended for characterizing the compound’s purity and structural integrity?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is standard for purity assessment, while nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and X-ray crystallography confirm structural integrity . For example, ¹H NMR can resolve the thioxo group’s proton environment (δ ~12-13 ppm) and the benzyl-piperidine moiety’s aromatic and aliphatic signals .

Advanced Research Questions

Q. How can researchers design experiments to assess the compound’s in vitro pharmacokinetic properties, such as metabolic stability or enzyme inhibition?

  • Methodological Answer : Use microsomal stability assays (e.g., liver microsomes) to evaluate metabolic degradation rates. For enzyme inhibition (e.g., kinases or phosphatases), employ fluorescence-based or radiometric assays with purified enzymes. For instance, competitive binding studies with ATP analogs can quantify inhibition constants (Ki) . Parallel LC-MS/MS analysis ensures accurate quantification of parent compound and metabolites .

Q. What experimental strategies are effective for resolving contradictions in reported biological activity data (e.g., inconsistent IC50 values across studies)?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., buffer pH, co-solvents) or compound purity. Validate activity by:
  • Replicating assays under standardized conditions (e.g., pH 7.4 buffers, DMSO concentration ≤0.1%).
  • Cross-referencing with orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays).
  • Rigorous impurity profiling (see Question 6) to rule out interference from synthetic byproducts .

Q. How can the compound’s environmental fate and ecotoxicological impact be evaluated in long-term studies?

  • Methodological Answer : Follow frameworks like Project INCHEMBIOL :
  • Phase 1 : Determine physicochemical properties (logP, solubility) to model environmental partitioning.
  • Phase 2 : Conduct biotic/abiotic degradation studies (e.g., hydrolysis under varying pH, photolysis).
  • Phase 3 : Assess chronic toxicity using multi-trophic models (e.g., Daphnia magna for aquatic toxicity, soil microcosms for terrestrial impact) .

Q. What strategies are recommended for identifying and quantifying synthetic impurities or degradation products?

  • Methodological Answer : Use orthogonal chromatographic methods:
  • HPLC-DAD/MS : Detect impurities with UV-Vis and mass spectral libraries (e.g., m/z shifts indicating oxidation or hydrolysis).
  • Forced degradation studies : Expose the compound to stress conditions (heat, light, acidic/basic hydrolysis) to simulate degradation pathways. For example, thioxo groups may oxidize to sulfoxides under light exposure, identifiable via MS/MS fragmentation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.